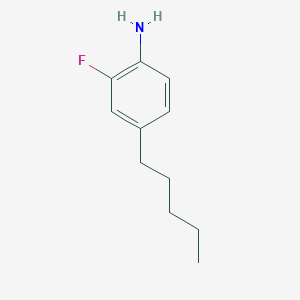![molecular formula C14H13NO3 B8150794 2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150794.png)
2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a carboxamide group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like tetrahydrofuran (THF) or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde.
Reduction: Formation of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
2-Hydroxy-4-methoxybenzaldehyde: Shares the methoxy and hydroxyl groups but lacks the biphenyl structure.
4-Methoxy-[1,1’-biphenyl]-4-carboxamide: Similar biphenyl structure but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of functional groups attached to the biphenyl core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-hydroxy-4-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFIQCGOVOXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150760.png)
![2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150768.png)
![2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150770.png)
![2-Hydroxy-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150780.png)
![3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150782.png)
![2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150799.png)
![2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150800.png)

